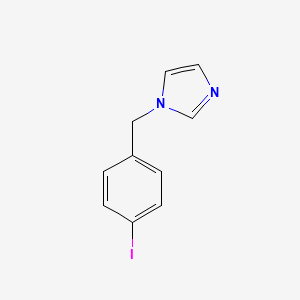

1-(4-iodobenzyl)-1H-imidazole

説明

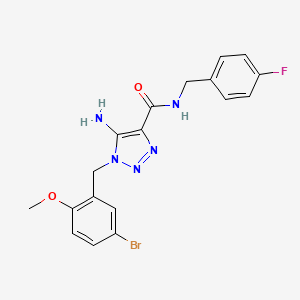

1-(4-Iodobenzyl)-1H-imidazole is an organoiodine compound with the molecular formula C8H8IN. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of about 115°C. It is a common building block in organic synthesis and is used in a variety of applications.

科学的研究の応用

Synthesis Methods and Chemical Properties

- Synthesis Approaches: Synthesis methods for related imidazole derivatives like 1-(4-fluorobenzyl)-1H-imidazole have been explored, emphasizing the importance of the reaction formula and conditions for yield optimization. These methods often involve multiple steps including cyclization, alkylation, hydrolyzation, and chlorination, with the final products confirmed using techniques like NMR (Huang, 2009).

- Chemical Properties and Applications: The chemical properties and potential applications of various imidazole derivatives have been investigated. For instance, the synthesis of polysubstituted imidazoles via iodine-catalyzed aerobic oxidative cyclization has shown a broad range of substrate tolerance, indicating diverse applications in synthetic and pharmaceutical chemistry (Huang, Ji, Wu, & Jiang, 2013).

Pharmacological Research and Applications

- Cytotoxicity and Antimicrobial Properties: Certain imidazole derivatives have been synthesized and characterized for potential pharmacological applications. Their cytotoxicity and antimicrobial properties have been assessed, with some showing significant activity against specific cancer cell lines and bacterial strains (M. Ganga & K. Sankaran, 2020).

- Inhibitory Activity in Drug Research: Imidazole compounds are researched for their inhibitory activity against various enzymes and receptors in biological systems. This includes studies on their role as aromatase inhibitors, showcasing their potential in medicinal chemistry (Marchand et al., 1998).

Material Science and Electrochemistry

- Electrochemical Applications: Imidazole derivatives, including 1-methyl imidazole, have been used as additives in high-temperature proton-conducting polymer electrolytes, demonstrating their significance in the field of electrochemistry and fuel cell technology (Schechter & Savinell, 2002).

作用機序

Target of Action

Similar compounds have been reported to interact with enzymes such as glutamate carboxypeptidase 2 and Alcohol Dehydrogenase

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-iodobenzyl)-1H-imidazole . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets. More research is needed to understand these influences.

特性

IUPAC Name |

1-[(4-iodophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZRSOWLZKJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodobenzyl)-1H-imidazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2633551.png)

![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2633556.png)

![2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol](/img/structure/B2633561.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2633568.png)

![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)

![Ethyl 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate](/img/structure/B2633571.png)